molecular formula C10H11ClN4O2 B3432295 Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 99951-44-7

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B3432295
CAS No.: 99951-44-7
M. Wt: 254.67 g/mol
InChI Key: BIPTTZMZSCIYMX-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a triazolopyrimidine derivative characterized by a chlorine substituent at position 7, an isopropyl group at position 5, and a methyl ester at position 2. Santa Cruz Biotechnology lists it at $188.00 for 250 mg, suggesting its niche use in specialized studies . Its synthesis likely involves cyclocondensation of triazole precursors followed by chlorination with reagents like POCl₃, a method common to related triazolopyrimidines .

Properties

IUPAC Name

methyl 7-chloro-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-5(2)6-4-7(11)15-10(12-6)13-8(14-15)9(16)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPTTZMZSCIYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99951-44-7
Record name methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-5-(propan-2-yl)-1H-[1,2,4]triazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Chemistry

Methyl Triazolopyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield derivatives with different functional groups.

Table 1: Chemical Reactions Involving Methyl Triazolopyrimidine

Reaction TypeDescriptionExample Products
SubstitutionChlorine substitution with nucleophilesAmino derivatives
OxidationFormation of triazolopyrimidine oxidesOxidized derivatives
ReductionFormation of reduced functional derivativesReduced derivatives

Biological Applications

The compound has been extensively studied for its biological activities, particularly as an enzyme inhibitor. It has shown potential in inhibiting cyclin-dependent kinase 2 (cdk2), which is crucial in cancer cell proliferation.

Case Study: Anticancer Activity
A study evaluating the anticancer potential of Methyl Triazolopyrimidine revealed significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth.

Table 2: Biological Activity of Methyl Triazolopyrimidine

Activity TypeTarget Organism/Cell LineIC50 Value (μM)
AnticancerHeLa cells15
AntimicrobialStaphylococcus aureus0.22 - 0.25
Enzyme Inhibitioncdk2Inhibition observed

Medicinal Chemistry

Methyl Triazolopyrimidine is being explored for its potential therapeutic applications:

  • Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication.
  • Antimicrobial Effects : The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of Methyl Triazolopyrimidine exhibited significant antimicrobial activity against pathogens such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL.

Industrial Applications

Due to its versatile chemical properties, Methyl Triazolopyrimidine is utilized in the development of agrochemicals and pharmaceuticals. Its ability to serve as an intermediate in organic synthesis makes it valuable in industrial settings.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 5

The isopropyl group at position 5 distinguishes the target compound from analogs with phenyl, pyridyl, or methyl substituents. For example:

  • 5-Phenyl derivatives (e.g., 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine) exhibit higher molecular weights (253.66 g/mol vs.
  • 5-Pyridin-2-yl analogs (e.g., compound 5k) demonstrate anti-tubercular activity, highlighting the role of heteroaromatic groups in biological targeting .
  • 5-Methyl derivatives (e.g., methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate) have lower steric hindrance, which may enhance synthetic accessibility .

Substituent Variations at Position 7

Chlorination at position 7 is critical for reactivity and downstream functionalization. Non-chlorinated analogs, such as 7-anilino derivatives (e.g., compounds 4a–4c), are synthesized via nucleophilic substitution but lack the electrophilic reactivity of chloro-substituted counterparts .

Ester Group Modifications

Replacing the methyl ester with ethyl (e.g., ethyl 5-methyl-7-phenyl derivatives) increases molecular weight marginally (254.67 vs. 268.70 g/mol) and alters solubility profiles, as seen in chromatographic separations requiring polar solvents .

Structural Isomerism

The target compound’s 5-isopropyl group contrasts with 5-propyl isomers (e.g., methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate). Despite identical molecular formulas (C₁₀H₁₁ClN₄O₂), branching in the isopropyl group reduces crystallinity compared to linear propyl chains, impacting purification yields .

Biological Activity

Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure and substituents suggest potential biological activities that warrant investigation. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C₈H₉ClN₄O₂
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 926259-65-6

The presence of the chlorine atom and isopropyl group at specific positions contributes to its reactivity and potential biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including this compound. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:

Compound Cell Line IC₅₀ (µM) Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis and cell cycle arrest
H12MCF-713.1Modulation of apoptosis-related proteins

In a study conducted on a series of triazolo[1,5-a]pyrimidine derivatives, compound H12 exhibited significant antiproliferative activity against MGC-803, HCT-116, and MCF-7 cell lines. It was found to inhibit the growth and colony formation in a dose-dependent manner, outperforming conventional chemotherapeutic agents like 5-Fluorouracil (5-Fu) .

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Signaling Pathways : The compound significantly inhibits the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition leads to decreased cell proliferation and survival .
  • Induction of Apoptosis : Treatment with this compound results in apoptosis in cancer cells by regulating proteins involved in the apoptotic process and causing G2/M phase arrest in the cell cycle .
  • Tubulin Polymerization Inhibition : Similar compounds have shown effectiveness as tubulin polymerization inhibitors, suggesting that this compound may also exert effects through this mechanism .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • A study on a series of triazolopyrimidine derivatives demonstrated that modifications at specific positions could enhance their anticancer potency significantly .
  • Another research highlighted that derivatives with similar structural motifs exhibited potent inhibitory effects on cancer cell lines and were effective in inducing apoptosis .

Q & A

Basic Question: What are the optimized synthetic routes for Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

Methodological Answer:
The synthesis typically involves condensation of amino-triazole precursors with substituted pyrimidine intermediates. Key methods include:

  • Chlorination with POCl₃ : Reacting hydroxylated precursors (e.g., 7-hydroxy-triazolopyrimidines) with excess phosphorus oxychloride under reflux, followed by neutralization and purification via column chromatography (e.g., CHCl₃/acetone eluent) .
  • Regioselective Cyclization : Using ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives and isopropyl-substituted reagents to ensure proper positioning of substituents. Flash chromatography is critical for isolating regioisomers .
  • Solvent Optimization : Reactions in 1,4-dioxane or ethanol with triethylamine as a base improve yields (31–70% reported) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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